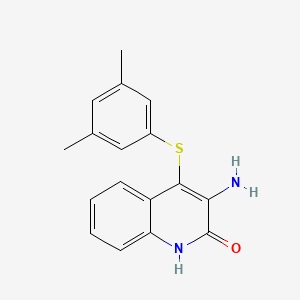
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is a heterocyclic compound that features a quinolinone core with an amino group at the 3-position and a 3,5-dimethylphenylthio substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- can be achieved through a multi-step process involving the formation of the quinolinone core followed by functionalization at the 3 and 4 positions. One common method involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound to form the quinolinone core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 3,5-dimethylphenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups at the 3-position.
科学研究应用
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways .
相似化合物的比较
- 2(1H)-Quinolinone, 3-amino-4-phenylthio-
- 2(1H)-Quinolinone, 3-amino-4-(4-methylphenyl)thio-
- 2(1H)-Quinolinone, 3-amino-4-(2,4-dimethylphenyl)thio-
Comparison: Compared to its analogs, 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is unique due to the presence of the 3,5-dimethylphenylthio group, which may confer distinct steric and electronic properties.
属性
CAS 编号 |
172469-96-4 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4 g/mol |
IUPAC 名称 |
3-amino-4-(3,5-dimethylphenyl)sulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16N2OS/c1-10-7-11(2)9-12(8-10)21-16-13-5-3-4-6-14(13)19-17(20)15(16)18/h3-9H,18H2,1-2H3,(H,19,20) |
InChI 键 |
GIVHIQBOULOWEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC3=CC=CC=C32)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















